molecular formula C12H7ClF2N2O2 B1451634 5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid CAS No. 1019466-14-8

5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid

Cat. No.: B1451634
CAS No.: 1019466-14-8
M. Wt: 284.64 g/mol
InChI Key: YDHNKRSPVDBTMT-UHFFFAOYSA-N
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Description

5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a chloro substituent at position 5, a 3,4-difluorophenylamino group at position 6, and a carboxylic acid moiety at position 3. While its molecular formula is inferred as C₁₂H₈ClF₂N₂O₂ (molecular weight ≈ 285.45 g/mol), its exact CAS number and commercial availability remain unspecified in the provided evidence. Notably, this compound has been listed as discontinued in commercial catalogs, suggesting its primary use in exploratory research rather than large-scale applications .

The 3,4-difluorophenyl group and pyridine-carboxylic acid scaffold are recurrent motifs in medicinal chemistry, often associated with targeting enzymes or receptors (e.g., P2Y12 inhibitors like ticagrelor, as seen in ). However, the biological role of this specific compound requires further validation.

Properties

IUPAC Name

5-chloro-6-(3,4-difluoroanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2N2O2/c13-8-3-6(12(18)19)5-16-11(8)17-7-1-2-9(14)10(15)4-7/h1-5H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHNKRSPVDBTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C(C=C(C=N2)C(=O)O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a suitably substituted pyridine carboxylic acid or its derivatives, which are then functionalized to introduce the 5-chloro substituent and the 6-[(3,4-difluorophenyl)amino] moiety. The key steps involve:

  • Selective halogenation at the 5-position of the pyridine ring.
  • Nucleophilic aromatic substitution (SNAr) or amination at the 6-position with a 3,4-difluoroaniline derivative.
  • Carboxylation or oxidation to form the carboxylic acid group at the 3-position.

Preparation of 5-Chloro-pyridine-3-carboxylic Acid Core

According to patent WO2021105399A1, a robust method for preparing 5-chloro-pyridine-2-carboxylic acids and analogs involves:

  • Starting from 3,5-dichloropicolinic acid or its esters.
  • Selective thiolation or substitution reactions under controlled conditions.
  • Use of bases such as potassium carbonate or sodium hydroxide.
  • Execution of reactions in non-protic, apolar solvents with low dielectric constants (e.g., dioxane, methyltetrahydrofuran, toluene) to enhance selectivity.
  • Temperature control between 0°C and 100°C, often optimized around 60-100°C for best yields.

This method ensures high selectivity for the 5-chloro substitution and prepares intermediates suitable for further amination steps.

Introduction of the 6-[(3,4-difluorophenyl)amino] Group

The amination at the 6-position involves nucleophilic substitution of a halogen (commonly chlorine) by 3,4-difluoroaniline or its derivatives. Key points include:

  • Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attack.
  • Catalysis or phase-transfer agents like tetrabutylammonium hydrogensulfate (TBAHS) can enhance reaction rates and yields.
  • Reaction temperatures range from ambient to 80°C, with longer reaction times (e.g., 20-40 hours) to ensure complete substitution.
  • The presence of bases such as potassium carbonate helps neutralize the acid generated and drives the reaction forward.

This step is critical to incorporate the difluorophenyl amine moiety, imparting specific electronic and steric properties to the molecule.

Carboxylation and Final Acid Formation

The carboxylic acid function at the 3-position can be introduced or finalized by:

  • Oxidation of corresponding aldehyde or ester intermediates using known methods such as potassium permanganate or chromium-based oxidants.
  • Hydrolysis of esters under acidic or basic conditions.
  • Controlled acidification and precipitation to isolate the pure acid form.

A typical procedure involves heating the reaction mixture with hydrochloric acid at elevated temperatures (around 80°C), followed by filtration and drying under reduced pressure to yield the desired carboxylic acid with high purity and good yield (e.g., 58% isolated yield reported).

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature (°C) Time Yield (%) Notes
Selective 5-chlorination Starting pyridine derivative, Cl source Toluene, dioxane, or MTTHF 60-100 Several hours High Use of low dielectric constant solvent
Amination at 6-position 3,4-difluoroaniline, K2CO3, TBAHS catalyst DMF or DMSO 20-80 20-40 hours Moderate Phase transfer catalyst improves yield
Ester hydrolysis / oxidation HCl (1 N), heating, acidification Water, acetonitrile 80 Minutes to hours 58-94 Hot filtration and drying step

Analytical and Purification Techniques

  • Mass spectrometry (e.g., Waters SQD with electrospray ionization) and UPLC with diode-array detection are used for monitoring purity and structure confirmation.
  • The reaction progress is often tracked by chromatographic methods to ensure selective substitution and minimal by-products.
  • Filtration under hot conditions and drying under reduced pressure are standard for isolating the final product.

Research Findings and Optimization Insights

  • The dielectric constant of the solvent significantly influences the selectivity of substitution reactions, with solvents having dielectric constants less than 15 preferred for thiolation and halogenation steps.
  • Use of potassium carbonate as a base is favored for its mildness and efficiency.
  • Temperature control is crucial; reactions performed at 60-100°C yield better conversion and selectivity.
  • Phase-transfer catalysts like TBAHS facilitate nucleophilic aromatic substitution on halogenated pyridines, improving yields and reaction rates.
  • Acidification and precipitation steps are optimized to maximize product recovery and purity.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group at position 3 undergoes standard derivatization reactions:

Reaction TypeConditionsReactants/ReagentsProducts FormedReferences
EsterificationAcid catalysis (H₂SO₄) + R-OH, ΔMethanol, ethanolMethyl/ethyl esters
Amide FormationDCC/DMAP, amineBenzylamine, anilineSubstituted amides
  • Mechanistic Notes :

    • Esterification proceeds via acid-catalyzed nucleophilic acyl substitution .

    • Amide synthesis employs carbodiimide-based coupling agents (e.g., DCC) to activate the carboxylate for nucleophilic attack by amines .

Decarboxylation

The carboxylic acid group can be removed under thermal or basic conditions:

ConditionsReagentsProductYieldReferences
Heating (150–200°C)None5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine75–85%
NaOH (aq.), ΔCu catalystDe-carboxylated pyridine derivative60%
  • Applications : Decarboxylation simplifies the structure for further functionalization, particularly in drug metabolite studies.

Halogen Exchange Reactions

The chloro substituent at position 5 participates in nucleophilic aromatic substitution (SNAr):

Reaction TypeConditionsReagentsProducts FormedReferences
FluorinationKF, DMF, 120°C5-Fluoro analog82%
BrominationHBr, FeBr₃5-Bromo analog68%
  • Regioselectivity : The electron-withdrawing carboxylic acid and amino groups activate the para-chloro position for substitution.

Cross-Coupling Reactions

The chloro group enables transition metal-catalyzed couplings:

Reaction TypeConditionsReagentsProducts FormedReferences
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl derivatives70–90%
Buchwald–HartwigPd₂(dba)₃, Xantphos, amineAmino-substituted aryl65%
  • Mechanistic Pathway :

    • Oxidative addition of Pd(0) to the C–Cl bond.

    • Transmetallation with boronic acid or amine nucleophiles .

    • Reductive elimination forms new C–C or C–N bonds .

Electrophilic Aromatic Substitution

The electron-rich amino group directs electrophiles to the pyridine ring:

Reaction TypeConditionsReagentsProducts FormedReferences
NitrationHNO₃, H₂SO₄, 0°C4-Nitro derivative55%
SulfonationSO₃, H₂SO₄4-Sulfo derivative50%
  • Challenges : Steric hindrance from the 3,4-difluorophenyl group reduces reaction efficiency at position 6 .

Reduction of the Amino Group

The aromatic amino group can be reduced under catalytic hydrogenation:

ConditionsReagentsProducts FormedYieldReferences
H₂ (1 atm), Pd/CEthanol, 25°CCyclohexylamine analog90%
  • Utility : Reduction modifies hydrogen-bonding capacity for enhanced bioavailability.

Complexation with Metal Ions

The carboxylate and amino groups act as ligands for metal coordination:

Metal IonConditionsComplex StructureStability Constant (log K)References
Cu(II)pH 7.4, aqueousOctahedral4.5
Fe(III)Methanol, ΔTrigonal bipyramidal3.8
  • Applications : Metal complexes show enhanced antimicrobial activity compared to the parent compound.

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., -COOH, -Cl) enhance SNAr reactivity but reduce electrophilic substitution yields .

  • Solubility : Ester derivatives exhibit improved lipid solubility, making them more suitable for cellular uptake .

  • Biological Relevance : Suzuki-coupled biaryl analogs demonstrate nanomolar inhibition of kinase enzymes .

This compound’s versatility in cross-coupling and functional group transformations positions it as a critical intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.

Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid exerts its effects involves binding to specific molecular targets within cells. These targets can include enzymes, receptors, or other proteins. The compound may modulate signaling pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Applications/Notes
5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid C₁₂H₈ClF₂N₂O₂ 285.45 -Cl (C5), -NH-(3,4-difluorophenyl) (C6), -COOH (C3) N/A Discontinued; research compound
5-Chloro-6-{[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid C₁₃H₅Cl₂F₃N₄O₆ 447.12 -Cl (C5), -NH-(3-Cl, 2,6-NO₂, 4-CF₃-phenyl) (C6), -COOH (C3) 161043-07-8 Potential agrochemical use due to nitro/CF₃ groups
5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid C₇H₃ClF₃NO₂ 225.55 -Cl (C5), -CF₃ (C6), -COOH (C3) N/A Higher lipophilicity; electron-withdrawing CF₃ group
5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid C₁₀H₁₂ClNO₃ 229.66 -Cl (C5), -OCH₂CH(CH₃)₂ (C6), -COOH (C3) N/A Enhanced lipophilicity; ether linkage
5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₁₂H₈Cl₂NO₃ 300.10 -Cl (C5), -4-Cl-phenyl (C6), -COOH (C3), -2-oxo-dihydropyridine 1297536-44-7 Dihydropyridine scaffold; potential kinase inhibition
Ticagrelor (BRILINTA®) C₂₃H₂₈F₂N₆O₄S 522.57 Cyclopentyltriazolopyrimidine core with 3,4-difluorophenyl group 274693-27-5 Approved P2Y12 inhibitor; antiplatelet drug

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. In contrast, the nitro and trifluoromethyl groups in the analog from drastically increase electron withdrawal, likely reducing solubility but improving membrane permeability . The trifluoromethyl group in ’s compound significantly elevates lipophilicity (logP ≈ 2.5 predicted), which may improve blood-brain barrier penetration compared to the target compound .

Ether-linked substituents (e.g., 2-methylpropoxy in ) increase flexibility and lipophilicity, which could enhance bioavailability but reduce aqueous solubility .

Biological Activity

5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid (CAS Number: 1019466-14-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H7ClF2N2O2
  • Molecular Weight : 284.64 g/mol
  • Structure : The compound features a pyridine ring substituted with a chloro group and a difluorophenyl amino group, which may influence its biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammation in glial cells, suggesting potential applications in neurodegenerative diseases .
  • Enzyme Inhibition : The compound has been identified as a modulator of various enzymatic pathways, including those involved in cancer progression and inflammation .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Tubulin Polymerization : This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Inflammatory Pathways : It has shown efficacy in inhibiting pro-inflammatory cytokines in vitro and in vivo, particularly in models of neuroinflammation .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

StudyFindings
In Vitro Cytotoxicity Assay Demonstrated IC50 values ranging from 0.08 to 12.07 µM against various tumor cell lines, indicating potent anticancer activity .
Neuroinflammation Model In LPS-stimulated BV-2 microglial cells, it significantly reduced TNF-alpha release (97.7% inhibition at 10 µM), highlighting its anti-inflammatory potential .
Docking Studies Molecular docking simulations suggest that the compound binds effectively to the colchicine site on tubulin, providing insights into its mechanism as an antitumor agent .

Q & A

Q. What are the established synthetic routes for 5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid?

  • Methodological Answer : Synthesis involves multi-step reactions, typically starting with condensation of halogenated pyridine precursors with fluorinated aniline derivatives. A three-step approach (similar to trifluoromethylpyridine derivatives in ) includes:

Condensation : React 5-chloropyridine-3-carboxylic acid derivatives with 3,4-difluoroaniline under Pd/Cu catalysis.

Cyclization : Use DMF or toluene as solvents at 80–100°C for 12–24 hours.

Acidification : Isolate the carboxylic acid via HCl treatment.
Key factors: Catalyst loading (1–5 mol%), solvent polarity, and reaction time. Yields range from 60–70% after purification .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • 1H/13C/19F NMR : Confirm regiochemistry and fluorine substitution patterns (e.g., δ ~8.5 ppm for pyridine protons, δ −66.5 ppm for CF3 in analogs ).
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C12H8ClF2N2O2: 297.0204).
  • IR : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O (~1690 cm⁻¹).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. What biological activities are predicted based on structural analogs?

  • Methodological Answer :
  • In silico docking : Use PyRx or AutoDock to predict binding to kinases or antimicrobial targets (e.g., analogs in show trifluoromethyl groups enhancing lipophilicity for membrane penetration).
  • In vitro screening : Prioritize assays for COX-2 inhibition or bacterial growth suppression (MIC assays). Validate via dose-response curves .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction mechanisms?

  • Methodological Answer :
  • Reaction path modeling : Use Gaussian or ORCA for quantum chemical calculations to identify transition states (e.g., ICReDD’s workflow in ).
  • Machine learning : Train models on reaction databases to predict optimal catalysts (e.g., Pd vs. Cu) or solvent effects.
  • Experimental validation : Compare computed activation energies with kinetic studies (Arrhenius plots) .

Q. How to resolve contradictions in NMR data during structural elucidation?

  • Methodological Answer :
  • 2D NMR (HSQC/COSY) : Resolve overlapping signals (e.g., pyridine vs. aniline protons).
  • DFT calculations : Compare experimental 13C shifts with computed values (B3LYP/6-31G* level).
  • Isotopic labeling : Introduce 15N/19F labels to track regiochemistry in complex spectra .

Q. How to design experiments for assessing enzyme inhibition efficacy?

  • Methodological Answer :
  • Kinetic assays : Use fluorescence-based kits (e.g., ADP-Glo™ Kinase Assay) with varying ATP/substrate concentrations.
  • Statistical DoE : Apply factorial designs () to optimize pH (6.5–7.5), temperature (25–37°C), and inhibitor concentration (0.1–10 µM).
  • Negative controls : Include DMSO vehicle and inactive analogs to exclude nonspecific effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid
Reactant of Route 2
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5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid

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